

# A Comparative Guide to Inter-Laboratory Analysis of Nitrate in Water

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## Compound of Interest

Compound Name: Nitric acid nitrate

CAS No.: 204575-95-1

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This guide provides an objective comparison of common analytical methods for the determination of nitrate in water, supported by data from inter-laboratory studies. Detailed experimental protocols for key methods are presented, along with a visual representation of a typical inter-laboratory comparison workflow.

## Data Presentation: Performance of Analytical Methods

The following table summarizes the performance of common analytical methods for nitrate determination in water as observed in various inter-laboratory and proficiency testing (PT) studies. Performance can vary between laboratories and sample matrices.

Analytical Method	Principle	Typical Limit of Detection (LOD) / Limit of Quantification (LOQ)	Precision (Relative Standard Deviation)	Accuracy (% Recovery)	Key Considerations
Cadmium Reduction (e.g., EPA 353.2)	Colorimetric	LOD: 0.002 - 0.02 mg-N/L	< 5%	95-105%	Generates hazardous cadmium waste. Potential for interference from high concentrations of iron, copper, and other metals. <a href="#">[1]</a>
Griess Assay (with Nitrate Reductase)	Colorimetric	LOD: ~0.002 mg-N/L	< 5%	90-110%	Uses a non-toxic enzyme for nitrate reduction, offering a safer alternative to cadmium. <a href="#">[1]</a>
Ion Chromatography (IC)	Chromatographic	LOD: ~0.01 mg-N/L	< 5%	90-110%	Can simultaneously measure multiple anions. High initial equipment cost.

UV Spectrophotometry	Spectrophotometric	LOD: ~0.05 mg-N/L	< 10%	80-110%	Rapid screening method. Susceptible to interference from dissolved organic matter.
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## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

### Cadmium Reduction Method (Based on EPA Method 353.2)

This method involves the reduction of nitrate to nitrite by passing the sample through a column containing granulated copper-cadmium. The resulting nitrite is then determined colorimetrically.

#### a. Apparatus:

- Spectrophotometer for use at 540 nm
- Cadmium reduction column
- Automated continuous flow analyzer or manual setup

#### b. Reagents:

- Granulated cadmium
- Copper sulfate solution
- Ammonium chloride-EDTA solution

- Color Reagent: Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED)
- Nitrate and nitrite stock and working standards

c. Procedure:

- Column Preparation: The cadmium granules are washed with acid and treated with a copper sulfate solution to activate the surface.
- Sample Preparation: Water samples are filtered to remove particulate matter.
- Nitrate Reduction: The filtered sample is passed through the prepared cadmium reduction column.
- Color Development: The color reagent is added to the sample after it has passed through the column. This reagent reacts with any nitrite present (both original and reduced from nitrate) to form a reddish-purple azo dye.
- Measurement: The absorbance of the colored solution is measured at 540 nm. The concentration is determined by comparing the absorbance to a calibration curve prepared from nitrate standards.

## Griess Assay with Enzymatic Reduction

This method is a modification of the Griess test where nitrate is first reduced to nitrite using the enzyme nitrate reductase.

a. Apparatus:

- Spectrophotometer or microplate reader for use at ~540 nm
- Incubator or water bath

b. Reagents:

- Nitrate Reductase enzyme
- NAD(P)H (enzyme cofactor)

- Reaction buffer
- Griess Reagent (Sulfanilamide and NED)
- Nitrate and nitrite standards

c. Procedure:

- **Sample Preparation:** Filter water samples to remove any solids.
- **Enzymatic Reduction:** The sample is incubated with nitrate reductase and its cofactor (NAD(P)H) in a reaction buffer to convert nitrate to nitrite.
- **Griess Reaction:** The Griess reagent is added to the sample, which reacts with the nitrite to form a colored azo dye.
- **Measurement:** The absorbance of the solution is measured at approximately 540 nm. The nitrate concentration is calculated by subtracting the initial nitrite concentration of the sample (measured without the reduction step) from the total nitrite concentration after reduction.

## Ion Chromatography (IC)

This method separates and quantifies nitrate ions based on their interaction with an ion-exchange resin.

a. Apparatus:

- Ion chromatograph equipped with a guard column, an anion-exchange separator column, a suppressor, and a conductivity detector.

b. Reagents:

- Eluent solution (typically a carbonate-bicarbonate solution)
- Regenerant solution for the suppressor
- Nitrate stock and working standards

c. Procedure:

- **Sample Preparation:** Samples are filtered through a 0.45 µm filter to remove particulate matter.
- **Injection:** A small volume of the prepared sample is injected into the ion chromatograph.
- **Separation:** The sample is carried by the eluent through the guard and separator columns. The anions in the sample are separated based on their affinity for the ion-exchange resin in the column.
- **Suppression:** After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the conductivity of the analyte ions.
- **Detection:** The conductivity of the solution is measured by the conductivity detector. The concentration of nitrate is determined by comparing the peak area or height to a calibration curve generated from known standards.

## UV Spectrophotometry

This screening method is based on the absorption of ultraviolet light by the nitrate ion.

### a. Apparatus:

- UV-Visible Spectrophotometer
- Quartz cuvettes

### b. Reagents:

- Nitrate stock and working standards
- Reagent-grade water for blank

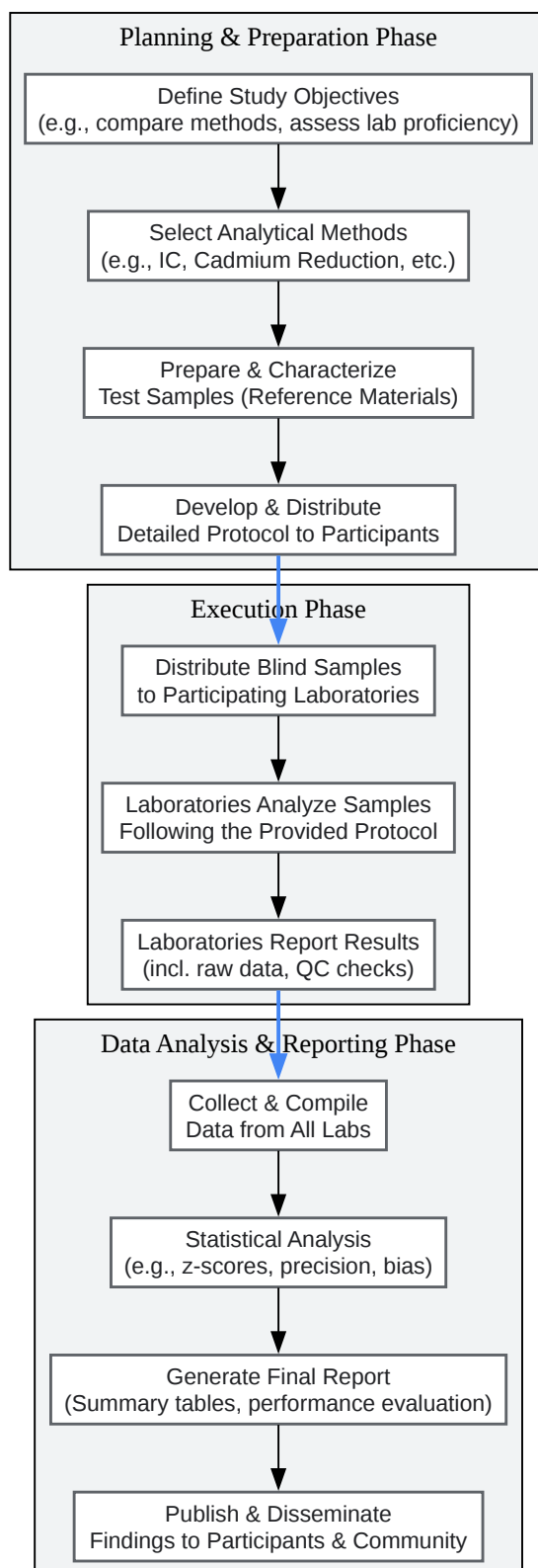
### c. Procedure:

- **Sample Preparation:** Filter the water sample to remove any suspended particles that could scatter the UV light.

- **Measurement:** Measure the absorbance of the sample at 220 nm and 275 nm. The absorbance at 220 nm is due to both nitrate and dissolved organic matter, while the absorbance at 275 nm is primarily due to dissolved organic matter.
- **Correction for Organic Matter:** The absorbance reading at 275 nm is used to correct for the interference from dissolved organic matter in the 220 nm reading. A common correction is to subtract twice the absorbance at 275 nm from the absorbance at 220 nm.
- **Quantification:** The corrected absorbance is then used to determine the nitrate concentration from a calibration curve prepared with nitrate standards.

## Mandatory Visualization

The following diagram illustrates a general workflow for conducting an inter-laboratory comparison study for nitrate analysis in water.



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Caption: Workflow for an inter-laboratory comparison of nitrate analysis in water.

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## References

- 1. Colorimetric determination of nitrate plus nitrite in water by enzymatic reduction, automated discrete analyzer methods [pubs.usgs.gov]
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